molecular formula C19H22N2O B4048440 2-(1-adamantyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

2-(1-adamantyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B4048440
M. Wt: 294.4 g/mol
InChI Key: KOKVMMLYGAPODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.173213330 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Anti-HIV Applications

2-(1-adamantyl)-5-(4-methylphenyl)-1,3,4-oxadiazole derivatives have demonstrated potential as antiviral agents, especially against HIV. The synthesis and evaluation of these compounds for in vitro antiviral activity have shown that certain derivatives exhibit inhibitory effects against HIV-1 and HIV-2 strains, suggesting their potential as a basis for developing new antiviral medications (Khan et al., 2012).

Antimicrobial Activity

The antimicrobial properties of this compound and its analogs have been extensively studied. These compounds have shown good activity against a range of Gram-positive bacteria, with certain derivatives displaying potent broad-spectrum antimicrobial activity. This suggests their usefulness in designing new antimicrobial agents to combat resistant bacterial strains (El-Emam et al., 2012).

Antitumor Activity

Research into the antitumor potential of these compounds has revealed that some this compound derivatives possess significant activity against various human tumor cell lines. This highlights their potential in oncology for developing new therapeutic agents aimed at inhibiting tumor growth (Chimirri et al., 1996).

Anti-inflammatory Activities

In addition to their antimicrobial and antitumor properties, certain derivatives of this compound have also been found to exhibit marked anti-inflammatory activity. These findings suggest the potential of these compounds in developing anti-inflammatory drugs, further expanding their application in therapeutic treatments (Kadi et al., 2007).

Properties

IUPAC Name

2-(1-adamantyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-12-2-4-16(5-3-12)17-20-21-18(22-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKVMMLYGAPODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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